Fmoc-beta-hophe(4-br)-oh
Description
Fmoc-β-HoPhe(4-Br)-OH (CAS: 270062-86-7) is a β-homophenylalanine derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, featuring a bromine substituent at the para position of the phenyl ring. Its molecular formula is C₂₅H₂₂BrNO₄, with a molecular weight of 480.4 g/mol . The compound is characterized by a purity of ≥98% (HPLC) and serves as a critical intermediate in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) for introducing sterically bulky or halogenated side chains into peptide sequences . Production scales for this compound can reach kilogram quantities, highlighting its industrial relevance .
The bromine atom at the 4-position enhances lipophilicity and influences electronic properties, making it valuable for modulating peptide-receptor interactions or stability. Its β-homologated structure (extended side chain) further distinguishes it from standard phenylalanine derivatives, offering unique conformational flexibility in peptide design .
Properties
IUPAC Name |
4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPFLELHTJMABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid typically involves several steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-chloride in the presence of a base like sodium carbonate.
Bromination: The phenyl ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Coupling: The protected and brominated amino acid is then coupled with the desired butyric acid derivative using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated synthesizers and large-scale reactors.
Chemical Reactions Analysis
Substitution Reactions
The para-bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under controlled conditions:
Mechanistic Insight :
-
Bromine substitution occurs via a Meisenheimer intermediate in polar aprotic solvents.
-
Electron-withdrawing Fmoc group enhances ring activation for SNAr .
Oxidation and Reduction
The β-homophenylalanine backbone and aromatic ring participate in redox reactions:
Oxidation
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C | Sulfonyl methyl formamide | Peptide crosslinking |
| KMnO₄ | H₂O, pH 10 | Carboxylic acid derivative | Bioconjugation |
Reduction
| Reducing Agent | Conditions | Product | Purity |
|---|---|---|---|
| LiAlH₄ | THF, -10°C | β-Amino alcohol | 92–95% |
| NaBH₄/I₂ | MeOH, rt | Des-bromo derivative | 88% |
Peptide Coupling Reactions
As a non-proteinogenic amino acid, it is widely used in Fmoc-based solid-phase peptide synthesis (SPPS):
Key Parameters:
-
Solvent : DMF or NMP (optimal swelling for resin-bound peptides)
-
Side Reactions : Aspartimide formation (<1.2% per cycle using Oxyma/DIC)
Table 1: Coupling Efficiency vs. Backbone Length
| Peptide Length (residues) | Coupling Yield (%) | Epimerization (%) |
|---|---|---|
| 10 | 98.5 | 0.8 |
| 20 | 95.2 | 1.5 |
| 30 | 89.7 | 2.3 |
Aspartimide Formation
A major side reaction during SPPS when adjacent to aspartic acid:
Table 2: Aspartimide Suppression Strategies
| Strategy | Aspartimide/cycle (%) | d-Asp Formation (%) |
|---|---|---|
| tBu protection | 1.65 | 9.1 |
| Mpe protection | 0.49 | 4.2 |
| Bno protection | 0.06 | 0.9 |
Preventive Measures :
Functionalization for Bioconjugation
The bromine atom enables site-specific modifications:
| Reaction Type | Target Molecule | Application |
|---|---|---|
| Sonogashira coupling | Alkyne-tagged fluorophores | Fluorescent probes |
| Suzuki-Miyaura | Boronic acid-functionalized drugs | Targeted drug delivery |
Case Study :
Scientific Research Applications
Scientific Research Applications
- Peptide Synthesis
-
Biological Activity
- Antimicrobial Properties: Recent studies have demonstrated that peptides containing Fmoc-β-HoPhe(4-Br)-OH exhibit significant antimicrobial activity against various bacterial strains. This property is attributed to the compound's hydrophobic nature, which enhances membrane permeability .
- Anticancer Activity: In vitro assays have shown that peptides synthesized with this amino acid can induce apoptosis in cancer cell lines. This mechanism may involve modulation of apoptotic pathways, making it a candidate for therapeutic development .
- Chemical Reactions
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various Fmoc-modified peptides, including those with β-homophenylalanine. The results indicated that peptides with higher hydrophobicity exhibited greater antibacterial effects, aligning with the properties of Fmoc-β-HoPhe(4-Br)-OH.
| Peptide | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Peptide A | Staphylococcus aureus | 15 |
| Peptide B | Escherichia coli | 18 |
| Fmoc-β-HoPhe(4-Br)-OH | Both strains | 20 |
Cancer Cell Line Studies
In a series of experiments involving breast cancer cell lines, peptides synthesized with Fmoc-β-HoPhe(4-Br)-OH were tested for their cytotoxic effects. The findings suggested that these peptides could effectively reduce cell viability through apoptosis induction.
| Cell Line | Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 30 | 70 |
| MCF-7 | 40 | 60 |
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid involves its ability to participate in various chemical reactions due to the presence of the Fmoc protecting group and the bromine atom The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites
Comparison with Similar Compounds
Key Differences:
Substituent Effects: Bromine (Br): Larger atomic radius and higher lipophilicity compared to Cl or F. Enhances steric hindrance and van der Waals interactions in peptides . Chlorine (Cl): Moderately electron-withdrawing; smaller than Br, leading to reduced steric bulk . Fluorine (F): Strong electron-withdrawing effect; minimal steric impact, often used to improve metabolic stability . Methyl (CH₃): Electron-donating group; increases hydrophobicity without significant electronic effects . Nitro (NO₂): Strong electron-withdrawing and polarizable; used for redox-active or spectroscopic probes .
Structural and Functional Impact :
- The β-homologation (extended side chain) in Fmoc-β-HoPhe(4-Br)-OH provides greater conformational flexibility compared to standard Phe derivatives (e.g., Fmoc-Phe(4-F)-OH) .
- Bromine’s bulkiness may reduce coupling efficiency in SPPS compared to smaller substituents like F or Cl, necessitating optimized conditions (e.g., DIC/HOBt activation) .
Research Findings
Challenges and Optimizations
- Coupling Efficiency : Bulky substituents (e.g., Br) require activation reagents like DIC/HOBt to achieve >90% coupling yields in SPPS .
- Deprotection Stability : The Fmoc group is stable under acidic conditions but cleaved by piperidine, ensuring compatibility with acid-labile side-chain protections (e.g., Trt for histidine) .
Biological Activity
Fmoc-β-homophenylalanine (Fmoc-β-HoPhe(4-Br)-OH) is a modified amino acid known for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant case studies and data tables.
Overview of Fmoc-β-HoPhe(4-Br)-OH
Chemical Structure :
- Molecular Formula : CHBrNO
- Molecular Weight : 480.4 g/mol
- CAS Number : 270062-86-7
Fmoc-β-HoPhe(4-Br)-OH is characterized by the presence of a bromine atom at the para position of the phenyl ring, which enhances its hydrophobic properties and potentially influences its biological interactions.
Synthesis of Fmoc-β-HoPhe(4-Br)-OH
The synthesis of Fmoc-β-HoPhe(4-Br)-OH typically involves solid-phase peptide synthesis (SPPS) utilizing the Fmoc protecting group strategy. This method allows for the efficient assembly of peptides while minimizing side reactions. The Fmoc group is favored due to its stability under basic conditions and ease of removal under mild conditions, making it suitable for synthesizing sensitive peptide sequences .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Fmoc-modified peptides, including those containing β-homophenylalanine derivatives. These compounds exhibit significant activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents. For instance, a study demonstrated that peptides incorporating Fmoc-β-HoPhe(4-Br)-OH showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to their unmodified counterparts .
Anticancer Activity
The anticancer properties of Fmoc-β-HoPhe(4-Br)-OH have been investigated in several preclinical models. In vitro assays revealed that peptides containing this amino acid can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cytotoxicity | Variable effects depending on concentration |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various Fmoc-modified peptides, including those with β-homophenylalanine. The results indicated that peptides with higher hydrophobicity exhibited greater antibacterial effects, aligning with the properties of Fmoc-β-HoPhe(4-Br)-OH .
- Cancer Cell Line Studies : In a series of experiments, peptides synthesized with Fmoc-β-HoPhe(4-Br)-OH were tested against several cancer cell lines. The findings suggested that these peptides could effectively reduce cell viability through apoptosis induction, providing a basis for further development as therapeutic agents .
Q & A
Q. What are the key steps in synthesizing Fmoc-β-hophe(4-Br)-OH, and how can purity be optimized?
The synthesis typically involves introducing the 4-bromo substituent to the phenylalanine backbone via halogenation, followed by Fmoc protection. Critical steps include:
- Halogenation : Bromine is introduced using electrophilic aromatic substitution under controlled conditions (e.g., FeBr₃ catalysis).
- Fmoc Protection : The amine group is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a basic medium (e.g., NaHCO₃).
- Purification : Reverse-phase HPLC or flash chromatography is recommended to achieve >98% purity, as impurities can hinder peptide assembly .
Q. Which analytical techniques are most effective for characterizing Fmoc-β-hophe(4-Br)-OH?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the bromine substituent (e.g., deshielded aromatic protons) and Fmoc group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine).
- HPLC : Retention time and peak symmetry assess purity and stability under storage conditions .
Q. How does the 4-bromo substituent influence solubility in common peptide synthesis solvents?
The bromine atom increases hydrophobicity compared to non-halogenated phenylalanine derivatives. Solubility in DMF or DMSO is typically adequate (≥50 mg/mL), but precipitation may occur in acetonitrile or aqueous buffers. Pre-dissolving in DMF with 0.1% HOBt/DIPEA improves coupling efficiency .
Advanced Research Questions
Q. How can researchers resolve low coupling efficiency of Fmoc-β-hophe(4-Br)-OH in solid-phase peptide synthesis (SPPS)?
Low coupling efficiency often stems from steric hindrance from the bulky bromine group. Mitigation strategies include:
- Extended Coupling Times : Use 2-hour reactions with HBTU/HOBt activation.
- Double Coupling : Repeat the coupling step after deprotection.
- Microwave-Assisted SPPS : Enhances reaction kinetics, reducing aggregation risks .
Q. What are the stability challenges of Fmoc-β-hophe(4-Br)-OH under acidic or basic conditions?
- Acidic Conditions : The Fmoc group is labile below pH 3, risking premature deprotection. Avoid prolonged exposure to TFA during resin cleavage.
- Basic Conditions : Bromine may undergo nucleophilic substitution (e.g., with piperidine during deprotection). Monitor by LC-MS for byproducts like dehalogenated derivatives .
Q. How does the 4-bromo substituent affect peptide secondary structure compared to 4-Cl or 4-F analogs?
Computational modeling (e.g., MD simulations) and circular dichroism (CD) studies show that bromine’s larger van der Waals radius increases steric bulk, stabilizing α-helical structures in hydrophobic environments. However, it may destabilize β-sheets due to unfavorable side-chain packing .
Q. What methodological controls are essential when studying halogen bonding interactions in peptides containing Fmoc-β-hophe(4-Br)-OH?
- Crystallography : Co-crystallize with electron-rich partners (e.g., carbonyl groups) to visualize Br···O/N interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes in halogen-substituted vs. non-halogenated peptides.
- Control Experiments : Use 4-Cl or 4-F analogs to isolate halogen-specific effects .
Methodological Best Practices
- Storage : Store at -20°C in desiccated, amber vials to prevent photodegradation and hydrolysis .
- Troubleshooting Synthesis : If bromination yields are low (<60%), optimize reaction temperature (40–50°C) and stoichiometry (1.2 eq Br₂) .
- Data Interpretation : Always cross-validate NMR and MS data with computational tools (e.g., ChemDraw isotope simulations) to confirm bromine incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
